molecular formula C13H14N2O B14774923 3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one

3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one

Cat. No.: B14774923
M. Wt: 214.26 g/mol
InChI Key: GHLVFXIQJAFXKK-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one is an organic compound belonging to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis may start with commercially available precursors such as o-toluidine and methyl nicotinate.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a building block for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-5-phenylpyridin-2(1H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.

    3-Amino-1-methyl-5-(p-tolyl)pyridin-2(1H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-amino-1-methyl-5-(2-methylphenyl)pyridin-2-one

InChI

InChI=1S/C13H14N2O/c1-9-5-3-4-6-11(9)10-7-12(14)13(16)15(2)8-10/h3-8H,14H2,1-2H3

InChI Key

GHLVFXIQJAFXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN(C(=O)C(=C2)N)C

Origin of Product

United States

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